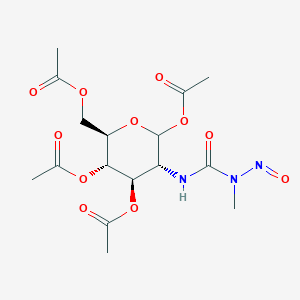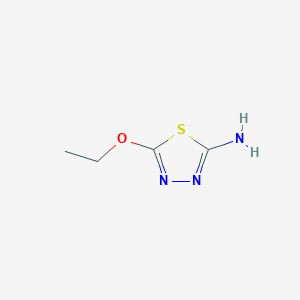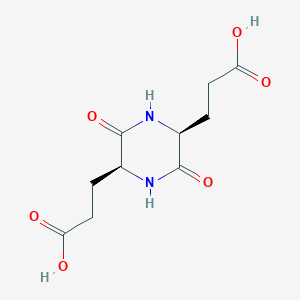
4-Metilumbeliferil heptanoato
Descripción general
Descripción
4-Methylumbelliferyl heptanoate is a fluorometric substrate commonly used in biochemical assays. It is known for its ability to act as a substrate for lipase, an enzyme that catalyzes the hydrolysis of fats . The compound has the molecular formula C17H20O4 and a molecular weight of 288.34 g/mol .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl heptanoate is widely used in scientific research due to its properties as a fluorometric substrate. Some of its applications include:
Biochemistry: Used in assays to measure lipase activity.
Cell Biology: Employed in fluorometric assays to detect cell-mediated cytotoxicity and cell proliferation.
Medical Research: Utilized in studies involving enzyme kinetics and the screening of lipase inhibitors.
Industrial Applications: Applied in quality control processes to monitor lipase activity in various products.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl heptanoate is lipase , an enzyme that catalyzes the hydrolysis of fats . It also targets esterases , enzymes that break down esters into an acid and an alcohol through a process known as ester hydrolysis .
Mode of Action
4-Methylumbelliferyl heptanoate acts as a fluorogenic substrate for lipase and esterases . When these enzymes come into contact with 4-Methylumbelliferyl heptanoate, they catalyze its hydrolysis. This reaction releases a fluorescent product that can be detected and measured .
Biochemical Pathways
The biochemical pathway primarily involved in the action of 4-Methylumbelliferyl heptanoate is the lipolysis pathway , which is the process of breaking down lipids in the body. This compound, acting as a substrate, is broken down by lipase, leading to the production of a fluorescent product . This fluorescence can then be measured to determine the activity of the lipase enzyme.
Result of Action
The hydrolysis of 4-Methylumbelliferyl heptanoate by lipase and esterases results in the production of a fluorescent product . This fluorescence can be measured, providing a quantitative method to assess the activity of these enzymes. Therefore, 4-Methylumbelliferyl heptanoate is often used in assays to study cell-mediated cytotoxicity and cell proliferation .
Action Environment
The action of 4-Methylumbelliferyl heptanoate is influenced by environmental factors such as pH and temperature. For instance, the fluorescence of the product is measured at a specific pH (e.g., in 0.1 M Tris pH 8.0 for lipase ). Additionally, the compound is typically stored at -20°C to maintain its stability
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferyl heptanoate plays a crucial role in biochemical reactions as a substrate for esterases and lipases. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified. This property makes it an effective tool for measuring enzyme activity in various biological samples. The interaction between 4-Methylumbelliferyl heptanoate and esterases or lipases involves the cleavage of the ester bond, resulting in the production of a fluorescent signal .
Cellular Effects
4-Methylumbelliferyl heptanoate influences various cellular processes by serving as a substrate for intracellular esterases. The hydrolysis of 4-Methylumbelliferyl heptanoate within cells leads to the production of 4-methylumbelliferone, which can be used to assess cell viability, proliferation, and cytotoxicity. This compound is particularly useful in cell-based assays to study the effects of different treatments on cell function and health .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl heptanoate involves its hydrolysis by esterases and lipases, resulting in the release of 4-methylumbelliferone. This reaction occurs through the cleavage of the ester bond, which is facilitated by the active site of the enzyme. The fluorescent signal produced by 4-methylumbelliferone can be measured to determine the activity of the enzyme and the extent of hydrolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl heptanoate can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C, but its activity may decrease if not stored properly. Long-term studies have shown that the hydrolysis of 4-Methylumbelliferyl heptanoate by esterases remains consistent over time, making it a reliable substrate for enzyme assays .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl heptanoate vary with different dosages in animal models. At lower doses, the compound effectively measures enzyme activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve accurate and reliable results in animal studies .
Metabolic Pathways
4-Methylumbelliferyl heptanoate is involved in metabolic pathways that include its hydrolysis by esterases and lipases. The primary metabolic pathway involves the cleavage of the ester bond, resulting in the production of 4-methylumbelliferone. This reaction is facilitated by the presence of cofactors and enzymes that enhance the hydrolysis process .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl heptanoate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can be hydrolyzed by esterases and lipases. The distribution of 4-Methylumbelliferyl heptanoate is crucial for its effectiveness in enzyme assays .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl heptanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that 4-Methylumbelliferyl heptanoate is available for hydrolysis by esterases and lipases within the appropriate cellular context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methylumbelliferyl heptanoate can be synthesized through the esterification of 4-methylumbelliferone with heptanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl heptanoate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl heptanoate primarily undergoes hydrolysis reactions catalyzed by lipases. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent and can be easily detected .
Common Reagents and Conditions
Hydrolysis: Catalyzed by lipases in aqueous conditions.
Esterification: Involves dehydrating agents like thionyl chloride or DCC.
Major Products
The major product of the hydrolysis of 4-Methylumbelliferyl heptanoate is 4-methylumbelliferone .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylumbelliferyl acetate
- 4-Methylumbelliferyl butyrate
- 4-Methylumbelliferyl oleate
Comparison
4-Methylumbelliferyl heptanoate is unique due to its specific chain length, which affects its interaction with lipases. Compared to shorter chain esters like 4-Methylumbelliferyl acetate, it may exhibit different kinetic properties and substrate specificity .
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBFZWIBOIPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066362 | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18319-92-1 | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18319-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferyl heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
